Product packaging for H-Ala-Ala-Gly-OH(Cat. No.:CAS No. 16422-07-4)

H-Ala-Ala-Gly-OH

Cat. No.: B107928
CAS No.: 16422-07-4
M. Wt: 217.22 g/mol
InChI Key: RLMISHABBKUNFO-WHFBIAKZSA-N
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Description

Significance of Tripeptides as Model Systems in Peptide and Protein Chemistry

Tripeptides represent a crucial tool in the study of peptide and protein chemistry. They are considered minimalistic fragments that still capture the local, sequence-dependent structural preferences seen in proteins. bsc.es From a mechanical perspective, a tripeptide is the smallest unit of a polypeptide chain that allows for full relative mobility between its ends, making it an ideal system for studying conformational dynamics. bsc.es This property has been widely exploited in methods for conformational sampling of protein loops and in algorithms designed to model significant conformational changes in proteins. bsc.es

Researchers utilize tripeptides as building blocks for protein structure prediction and to analyze structural rigidity and flexibility. researchgate.net Studies have classified the 8,000 possible tripeptides into rigid, non-rigid, and intermediate classes to better understand how side-chain interactions influence local structure. researchgate.net Furthermore, tripeptides are invaluable for establishing quantitative structure-activity relationships (QSAR), which help in predicting the biological activity of peptides based on their amino acid composition and sequence. nih.gov For example, databases of di- and tripeptides have been used to create models that predict their potential to inhibit enzymes like the angiotensin I-converting enzyme (ACE). nih.gov The study of tripeptides with ionizable side chains has also provided insights into the structure of disordered proteins and protein segments. nih.gov Research into collagen, a major structural protein, is heavily inspired by its repeating tripeptide sequence of Gly-Xaa-Yaa. acs.org

H-Ala-Ala-Gly-OH as a Prototype for Sequence-Specific Peptide Investigations

This compound, or L-alanyl-L-alanyl-glycine, is a tripeptide that functions as a metabolite and provides a specific, non-complex model for detailed biochemical investigation. nih.gov While direct research on this compound is specific, its utility as a prototype can be understood by examining studies on analogous tripeptides. For instance, the related tripeptide H-Ala-Gly-Ala-OH serves as a model for the general tripeptide structure Xxx-Gly-Zzz and is used to investigate how adjacent amino acids influence the central glycine (B1666218) residue. medchemexpress.com Similarly, H-Ala-Gly-Gly-OH is employed as a research tool to study enzyme kinetics and protein-protein interactions by mimicking the biochemical properties of certain protein segments. lookchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid nih.gov
Molecular Formula C₈H₁₅N₃O₄ nih.gov
Molecular Weight 217.22 g/mol nih.gov
CAS Number 16422-07-4 nih.gov
Canonical SMILES CC(C(=O)NC(C)C(=O)NCC(=O)O)N nih.gov

| Description | A tripeptide composed of two L-alanine units and a glycine joined by peptide linkages. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B107928 H-Ala-Ala-Gly-OH CAS No. 16422-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMISHABBKUNFO-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16422-07-4
Record name L-Alanyl-L-alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16422-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Methodologies in H Ala Ala Gly Oh Synthesis

Optimized Strategies for Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Gly-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the creation of peptides like this compound, prized for its efficiency, simplified purification, and amenability to automation. acs.org The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support. acs.org Innovations in this field have focused on optimizing every step, from the choice of protecting groups and coupling agents to the conditions that minimize unwanted side reactions. Microwave-assisted SPPS, for example, has emerged as a valuable technique for synthesizing hydrophobic peptides and sequences prone to aggregation, such as Val-Ala-Val-Ala-Gly-OH, by using microwave irradiation to break up peptide chain aggregation and accelerate reactions. mdpi.com

Fmoc/Boc Chemistry Considerations for Tripeptide Elongation

The selection of temporary Nα-protecting groups is a critical decision in SPPS, with Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) strategies being the most prevalent. bachem.com

Fmoc Chemistry : This strategy employs the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com The peptide bonds are formed, and the cycle of deprotection and coupling is repeated until the desired sequence is assembled. rsc.org The final cleavage from the resin and removal of side-chain protecting groups (often t-butyl based) is accomplished with a strong acid, commonly trifluoroacetic acid (TFA). bachem.comrsc.org

Boc Chemistry : In this alternative approach, the acid-labile Boc group protects the Nα-amino group. bachem.com It is removed with a moderately strong acid like TFA, while the final cleavage from the resin requires a much stronger acid, such as hydrofluoric acid (HF). google.com

Protecting Group Chemical Name Cleavage Condition Primary Advantage
Fmoc 9-FluorenylmethoxycarbonylMild base (e.g., 20% Piperidine in DMF) bachem.comAvoids repeated use of strong acid
Boc tert-ButoxycarbonylModerate acid (e.g., Trifluoroacetic acid - TFA) bachem.comLess risk of certain side reactions like aspartimide formation during deprotection

Coupling Reagent Selection and Activation Mechanisms

The formation of the amide bond between amino acids is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents, the selection of which is vital for achieving high yields and minimizing racemization. bachem.com These reagents work by converting the carboxylic acid into a more reactive species.

Common classes of coupling reagents include:

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic examples. DIC, often used with an additive like Oxyma Pure, has become a staple in commercial peptide synthesis. acs.org

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but have been somewhat superseded due to the formation of a carcinogenic by-product. uni-kiel.de

Uronium/Aminium Salts : HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are widely used for their high efficiency and rapid reaction times. csic.es

More recent innovations include the development of recyclable and "greener" coupling reagents. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a notable example, offering racemization-free coupling where the byproducts can be recovered and reused, enhancing the sustainability of the process. peptide.comnih.gov Similarly, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be an excellent reagent that provides remarkable resistance to racemization. luxembourg-bio.com

Coupling Reagent Abbreviation Class Activation Mechanism Notes
N,N'-DiisopropylcarbodiimideDICCarbodiimideForms a reactive O-acylisourea intermediate; often used with additives like HOBt or Oxyma Pure to form an active ester and suppress side reactions. acs.org
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium/AminiumReacts with the carboxylic acid to form an HOBt active ester in situ.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTOrganophosphorusForms a reactive OOBt ester intermediate. luxembourg-bio.com
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetateo-NosylOXYOxime-basedA newer generation, recyclable reagent that promotes efficient coupling with minimal racemization. peptide.comnih.gov

Minimizing Racemization during Peptide Bond Formation

Preserving the stereochemical integrity of the chiral α-carbon during peptide bond formation is paramount. Racemization, the loss of this chirality, can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. Several factors influence the rate of racemization, including the type of coupling reagent, the base used, solvent, and the specific amino acid being coupled. uni-kiel.deresearchgate.net

Strategies to minimize racemization include:

Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its less explosive and more effective derivative, OxymaPure (Ethyl cyanohydroxyiminoacetate), is a standard practice. peptide.comuni-kiel.de These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other intermediates.

Careful Base Selection : Tertiary amines are required to neutralize the protonated amine of the growing peptide chain. While historically triethylamine (B128534) (TEA) was common, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are now preferred as they are less likely to cause racemization by abstracting the α-proton of the activated ester. uni-kiel.deresearchgate.net

Protecting Group Strategy : For amino acids particularly susceptible to racemization, such as cysteine and histidine, specific side-chain protecting groups can help shield the α-proton and reduce the risk of epimerization. peptide.comcsic.es

Advanced Coupling Reagents : The development of coupling reagents like DEPBT and o-NosylOXY has been driven by the need for high reactivity combined with a low propensity for racemization. nih.govluxembourg-bio.com Some modern silicon-based reagents have also shown promise in achieving epimerization-free peptide coupling. rsc.org

Solution-Phase Peptide Synthesis Innovations for this compound Analogues

While SPPS dominates laboratory-scale synthesis, solution-phase peptide synthesis (SPPS) remains a viable and sometimes preferred method, particularly for large-scale industrial production or for peptides with structures that are challenging for solid-phase methods. nih.gov In this classical approach, protected amino acids or peptide fragments are coupled in a suitable solvent, followed by purification and deprotection at each step.

Recent innovations have focused on making solution-phase synthesis more environmentally friendly and efficient. One significant advance is the use of greener solvents. For instance, research has demonstrated the successful synthesis of tetrapeptides using propylene (B89431) carbonate, a more sustainable alternative to traditional polar aprotic solvents. whiterose.ac.uk This approach yielded good to excellent results for both coupling (65-91% yield) and deprotection (80-99% yield) steps. whiterose.ac.uk Furthermore, the development of novel recyclable coupling reagents like o-NosylOXY has also improved the sustainability of solution-phase strategies. nih.gov

Fragment Condensation Approaches for Tripeptide and Oligopeptide Assemblies

Fragment condensation is a powerful strategy that combines the advantages of both stepwise synthesis and convergent approaches. In this method, smaller, protected peptide fragments are synthesized separately—either in solution or via SPPS—and then coupled together to form the final, larger peptide. springernature.com This can be more efficient than a linear, one-amino-acid-at-a-time synthesis, especially for longer peptides. ontosight.ai

For example, a hexapeptide can be synthesized by coupling two tripeptide fragments, such as H-Ala-Ala-Ala-OH and H-Tyr-Ala-Ala-OH. This approach can be performed entirely in the solution phase or using a hybrid method where fragments are made on a solid support, cleaved, and then condensed in solution. nih.gov

A key innovation in solid-phase fragment condensation (SPFC) involves performing the coupling reaction within the minimal "swelling volume" of the resin. 5z.comresearchgate.net By dissolving the reactants (the C-unprotected peptide fragment, a coupling reagent like DIC, and an additive like HOBt) in the minimum volume of solvent required to fully swell the dry resin, researchers have achieved significantly higher coupling yields with only a small molar excess of the fragment in solution. 5z.comresearchgate.net This technique makes SPFC a more viable and efficient tool for assembling longer or complex peptides. 5z.com

Renewable Synthesis Methods for Peptide Models

Key areas of innovation in renewable synthesis include:

Green Solvents : A major focus has been replacing hazardous solvents like DMF and dichloromethane (B109758) (DCM). acs.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like biomass, has been successfully used as a replacement for DMF in both coupling and Fmoc-removal steps in SPPS. acs.orgacs.org

Recyclable Reagents : The development of reusable reagents is a significant step towards sustainability. Research into recyclable solid-phase resins, for instance by using an N-methyl cysteine derivative that allows the resin to be regenerated after cleavage, offers a promising path to reducing waste. researchgate.net Similarly, coupling reagents like o-NosylOXY, whose byproducts can be recovered and converted back into the original reagent, contribute to a more circular chemical economy. peptide.comnih.gov

Flow Chemistry : Continuous flow synthesis provides better control over reaction parameters, which can increase efficiency and reduce the need for excess reagents and solvents, thereby minimizing waste. oxfordglobal.com

Biocatalysis : The use of enzymes for peptide bond formation offers a highly sustainable alternative to traditional chemical methods. Enzymatic reactions are highly selective, operate under mild conditions, and generate fewer by-products. oxfordglobal.com

Methodology Description Sustainability Advantage
Green Solvents Replacing hazardous solvents (e.g., DMF, DCM) with safer, often bio-based alternatives like 2-MeTHF or propylene carbonate. acs.orgwhiterose.ac.ukReduces toxicity and environmental impact of waste streams.
Recyclable Reagents Development of reusable solid-phase resins or coupling reagents (e.g., o-NosylOXY) whose byproducts can be recovered. nih.govresearchgate.netMinimizes chemical waste and improves cost-effectiveness.
Flow Chemistry Performing synthesis in a continuous flow reactor instead of a batch process. oxfordglobal.comEnhanced control, higher efficiency, and reduced consumption of reagents and energy.
Biocatalysis Using enzymes to catalyze the formation of peptide bonds. oxfordglobal.comHigh selectivity, mild reaction conditions, and reduced generation of byproducts.

Sophisticated Structural Elucidation and Conformational Dynamics of H Ala Ala Gly Oh

High-Resolution Spectroscopic Characterization Techniques

A variety of high-resolution spectroscopic techniques are employed to unravel the structural intricacies of H-Ala-Ala-Gly-OH and related peptides. These methods provide a wealth of information, from the precise arrangement of atoms in space to the dynamic motions that these molecules undergo.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For tripeptides like this compound, NMR provides insights into the conformational landscape by analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

Linear peptides are known for their flexibility, often existing as an ensemble of rapidly interconverting conformations. thieme-connect.de This conformational averaging is reflected in the observed NMR spectrum. thieme-connect.de The dispersion of NH proton resonances, which is sensitive to the local electronic environment and hydrogen bonding, can be limited in flexible linear peptides. thieme-connect.de However, the introduction of bulky protecting groups can induce a more defined conformation, leading to better signal dispersion. thieme-connect.de

The chemical shifts of specific nuclei are also highly informative. For example, the ¹³C chemical shifts of the α-carbon (Cα) and carbonyl carbon (CO) are sensitive to the peptide's secondary structure. titech.ac.jp In the solid state, the Gly CO chemical shift can indicate the strength of hydrogen bonding. titech.ac.jp Similarly, ¹H NMR can reveal details about hydrogen bonding; a larger NH chemical shift generally indicates a stronger hydrogen bond. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy and Linear Dichroic Infrared (IR-LD) Spectroscopy for Amide Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for probing the secondary structure of peptides by analyzing their characteristic vibrational modes, particularly the amide bands. lew.roresearchgate.net The amide I (primarily C=O stretching), amide II (a combination of N-H bending and C-N stretching), and amide III bands are the most informative for conformational analysis. lew.roleibniz-fli.de

The frequency of the amide I band, which appears between 1600 and 1700 cm⁻¹, is highly sensitive to the peptide's backbone conformation and hydrogen-bonding patterns. leibniz-fli.deresearchgate.net Different secondary structures give rise to distinct amide I frequencies:

α-helix: ~1655 cm⁻¹ lew.ro

β-sheet: 1620–1640 cm⁻¹ and 1690–1700 cm⁻¹ researchgate.net

β-turn: ~1676 cm⁻¹ and ~1685 cm⁻¹ lew.ro

Random coil/Unordered: 1640–1650 cm⁻¹ researchgate.net

Peptide aggregation can introduce additional bands in the amide I region, which requires careful interpretation. lew.ro The amide A band (N-H stretching) is sensitive to the strength of hydrogen bonds but does not depend on the backbone conformation. leibniz-fli.deresearchgate.net

Linear Dichroic Infrared (IR-LD) spectroscopy provides further structural information by studying the orientation of molecules. researchgate.netresearchgate.netnih.gov This technique, often applied to samples oriented in a nematic liquid crystal, can determine the relative orientation of different transition moments within the molecule, offering insights into its three-dimensional structure. researchgate.netresearchgate.netnih.govnih.gov For example, IR-LD has been used to predict a near-linear structure for the tripeptide glycyl-methionyl-glycine in its pure form. researchgate.net

Amide BandVibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
Amide IC=O stretching1600-1700Highly sensitive to secondary structure (α-helix, β-sheet, β-turn, random coil) and hydrogen bonding. leibniz-fli.deresearchgate.net
Amide IIN-H bending and C-N stretching1480-1575Conformationally sensitive. lew.roleibniz-fli.de
Amide IIIC-N stretching and N-H bending1229-1301Complex band used to identify conformational changes. lew.ro
Amide AN-H stretching~3280Sensitive to hydrogen bond strength. researchgate.net

Mass Spectrometry (MS) Applications in this compound Structural Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and sequence of peptides like this compound. High-resolution mass spectrometry can provide accurate mass measurements, which helps in distinguishing between ions with the same nominal mass. researchgate.net

In tandem mass spectrometry (MS/MS), peptides are fragmented, and the resulting fragment ions provide sequence information. The fragmentation of b₂ ions (containing the first two amino acid residues) has been studied in detail. For instance, the b₂ ion H-Ala-Gly⁺ fragments differently than its isomer H-Gly-Ala⁺, providing a way to distinguish between these sequences. acs.org The fragmentation of b₂ ions to a₁ ions is observed to occur from a protonated oxazolone (B7731731) structure. acs.org These fragmentation patterns are crucial for the de novo sequencing of unknown peptides. nih.gov

TechniqueInformation ObtainedRelevance to this compound
High-Resolution Mass SpectrometryAccurate molecular weight determination. researchgate.netConfirms the elemental composition of the tripeptide.
Tandem Mass Spectrometry (MS/MS)Amino acid sequence information from fragmentation patterns. acs.orgnih.govConfirms the Ala-Ala-Gly sequence and provides structural insights into fragment ions.

Crystallographic Insights into this compound and Related Peptide Architectures

For example, the crystal structure of L-alanyl-L-alanine reveals a tetragonal unit cell. ebi.ac.ukacs.org The crystal structure of N-(t-Pentyloxycarbonyl)-l-prolyl-l-alanylglycine shows that two independent molecules are linked by β-sheet-type hydrogen bonds, forming a dimer. oup.com This type of dimerization is a common feature in the crystal structures of similar protected peptides. oup.com

Studies on other di- and tripeptides, such as Ala-Gly-OH and Ala-Val-OH, have also been reported, with some forming orthorhombic crystals. iucr.org The crystal structure of glycyl-L-alanine hydroiodide monohydrate exists in a monoclinic system. mdpi.com These examples highlight the diversity of crystal packing arrangements that can be adopted by small peptides, which are influenced by factors such as the specific amino acid sequence, protecting groups, and the presence of solvent molecules or counter-ions.

Intramolecular and Intermolecular Interactions Governing this compound Conformation

The conformation of this compound, both in solution and in the solid state, is dictated by a delicate balance of intramolecular and intermolecular interactions. These non-covalent forces are fundamental to the stability of its various folded and extended structures.

Hydrogen Bonding Networks in Tripeptide Stability

Hydrogen bonds are paramount in stabilizing peptide structures. Intramolecular hydrogen bonds, such as those forming γ-turns, can lead to compact, folded conformations. In these turns, the NH group of one residue forms a hydrogen bond with the carbonyl oxygen of a preceding residue.

Intermolecular hydrogen bonds, on the other hand, are crucial for the formation of larger assemblies and secondary structures like β-sheets. In the solid state, these intermolecular hydrogen bonds create extensive networks that hold the peptide molecules together in a crystal lattice. oup.com The strength of these hydrogen bonds can be inferred from spectroscopic data, such as the chemical shifts in NMR and the vibrational frequencies in FT-IR. nih.govresearchgate.net

Conformational Flexibility and Preferred Structures in Solution and Gas Phase

The conformational preferences of this compound differ notably between the gas phase and in solution, primarily due to the influence of solvent interactions. In the gas phase, intramolecular hydrogen bonds are the dominant stabilizing forces, whereas in solution, interactions with solvent molecules like water become critical. rutgers.edu

In the gas phase, peptides often adopt compact, folded conformations stabilized by internal hydrogen bonds to minimize their surface area. nih.gov Theoretical studies on related dipeptides like the alanine (B10760859) dipeptide show that seven-membered ring structures (C₇ or γ-turns) are among the most stable forms in the gas phase. rutgers.edu For protonated Ala-Ala-Gly, experimental and computational studies have identified several structural families, with the relative populations depending on the site of protonation and the network of intramolecular hydrogen bonds. osti.govnih.gov These studies indicate a competition between different folded structures.

In aqueous solution, the scenario changes dramatically. The presence of water molecules disrupts intramolecular hydrogen bonds in favor of hydrogen bonding with the solvent. This leads to a preference for more extended conformations. rutgers.edu For alanine-rich peptides in water, two main conformations are predominant: the extended β-strand and the polyproline II (PPII) conformation, a left-handed helix that is also in an extended state. pnas.org Theoretical calculations on the alanine dipeptide in water show that the β-conformation is the most stable, with the α-helical conformation being significantly less favorable. rutgers.edu For the Ala-Ala-Gly tripeptide, it is expected that these extended structures would be highly populated in an aqueous environment.

Table 2: Relative Stability of Alanine Dipeptide Conformations

Conformation Relative Stability in Gas Phase (kcal/mol) Relative Stability in Aqueous Solution (kcal/mol)
β conformation 0.0 0.0
C₇ₐₓ (folded) -2.4 -3.6
α-helix (folded) -9.1 -0.2

Data adapted from theoretical studies on the alanine dipeptide, serving as a model for the conformational preferences of the alanine residues in this compound. rutgers.edu

The amino acid sequence is a primary determinant of secondary structure propensity. Alanine is known for its high propensity for α-helix formation in longer protein sequences. pnas.org However, in short peptides like this compound, the context is different, and a stable α-helix is unlikely to form. Instead, studies on short, alanine-based peptides in aqueous solution reveal a significant propensity for adopting PPII and β-strand conformations. pnas.orgpnas.org

The sequence Ala-Ala-Gly combines the structuring tendency of alanine with the flexibility of glycine (B1666218). The two adjacent alanines promote a more defined structure than would be seen in a glycine-rich peptide. Research on AXA tripeptides (where X is the central residue) in aqueous solution has shown that alanine itself populates both PPII and β-strand conformations with similar probability. pnas.org The presence of two consecutive alanines at the beginning of this compound would likely reinforce this tendency for extended structures. The C-terminal glycine, with its inherent flexibility, can accommodate these structures without introducing significant strain, but it is not a strong promoter of any particular secondary structure itself and is often considered a "helix breaker" in proteins. acs.org

In the context of gas-phase protonated tripeptides, the exact sequence and position of the alanine substitutions (e.g., Ala-Ala-Gly vs. Ala-Gly-Ala vs. Gly-Ala-Ala) have a profound impact on the distribution of conformational families. osti.govnih.gov This highlights that even subtle changes in the primary sequence can significantly alter the energetic landscape and thus the preferred three-dimensional structures, primarily by affecting the stability of intramolecular hydrogen bonding networks.

Advanced Computational Modeling of H Ala Ala Gly Oh

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Vibrational Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and vibrational properties of peptides like H-Ala-Ala-Gly-OH. These methods provide detailed insights into bonding, charge distribution, and the energies of different conformations.

Table 1: Representative DFT Functionals and Basis Sets for Peptide Calculations
DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and vibrational frequency calculations. ucl.ac.uk
PBE0aug-cc-pVTZHigh-accuracy single-point energy calculations. ucl.ac.uk
M06-2X6-311+G(d,p)Studying non-covalent interactions and systems with dispersion forces. nih.gov

Molecular Dynamics (MD) Simulations for this compound Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamics of this compound over time. By solving Newton's equations of motion for the atoms in the peptide and surrounding solvent, MD simulations can track the trajectory of the molecule and reveal its preferred conformations and the transitions between them. rsc.orgnih.gov

MD simulations of tripeptides like Ala-Ala-Gly can map out the Ramachandran plot, which describes the distribution of the backbone dihedral angles (φ and ψ). nih.govresearchgate.net These simulations can identify the most populated conformational states, such as β-strands, polyproline II (pPII) helices, and various turns. researchgate.net For alanine-containing peptides, conformations like right-handed helices (αR) and β-sheets (βS) are often observed. nih.gov

The surrounding solvent has a profound impact on the conformational preferences of peptides. researchgate.net MD simulations with explicit solvent models, such as TIP3P water, are crucial for accurately capturing these effects. researchgate.net Water molecules can form hydrogen bonds with the peptide backbone and side chains, stabilizing certain conformations over others. washington.eduwesleyan.edu For instance, in aqueous solution, extended conformations are often favored as intramolecular hydrogen bonds are replaced by interactions with water molecules. researchgate.net The presence of co-solvents like ethanol (B145695) can further alter the conformational equilibrium by preferentially solvating certain parts of the peptide. acs.org

While the peptide bond is generally considered planar, small deviations from planarity can occur and are functionally important. medwinpublishers.com MD simulations allow for the detailed analysis of the amide bond geometry, including the omega (ω) dihedral angle. nih.gov Although the trans conformation (ω ≈ 180°) is strongly favored for most peptide bonds, significant deviations can be observed and are often linked to the local backbone conformation and interactions. msu.eduwikipedia.org High-resolution structural analysis and quantum mechanical calculations have shown that these deviations are a common feature of peptide and protein structures. nih.gov

Solvent Effects on Tripeptide Conformations

Protein-Ligand Docking Studies with this compound as a Substrate Model

Protein-ligand docking is a computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to a protein receptor. rsc.org In these studies, the tripeptide can serve as a model substrate to understand how peptides interact with the active sites of enzymes. researchgate.netplos.org Docking algorithms explore various orientations and conformations of the ligand within the protein's binding pocket and score them based on factors like intermolecular forces and geometric complementarity. dovepress.com

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and binding. rsc.org For example, docking studies have been used to elucidate the binding of tripeptide inhibitors to enzymes like angiotensin-converting enzyme (ACE). dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Model Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For peptides, QSAR models can be developed to predict activities such as antioxidant potential or enzyme inhibition based on descriptors derived from the amino acid sequence and structure. nih.govmdpi.comnih.gov

In a typical QSAR study for tripeptides, a dataset of peptides with known activities is used to train a statistical model. nih.govnih.gov The peptides are characterized by various numerical descriptors that encode their physicochemical properties. researchgate.net Machine learning algorithms like multiple linear regression, support vector machines, and random forests are then employed to build the predictive model. nih.govacs.org Successful QSAR models have been developed for various classes of bioactive peptides, including antioxidant and ACE-inhibitory tripeptides. nih.govmdpi.com

Table 2: Common Descriptors and Methods in Peptide QSAR
Descriptor TypeExampleModeling Method
Amino Acid IndicesZ-scales, VHSEMultiple Linear Regression (MLR) nih.gov
Topological DescriptorsMolecular Connectivity IndicesPartial Least Squares (PLS) nih.gov
Quantum Chemical DescriptorsHOMO/LUMO energiesSupport Vector Machine (SVM) nih.gov

Predictive Models for Peptide Behavior and Interaction Profiles

Predictive models, often based on machine learning and deep learning, are increasingly being used to forecast various aspects of peptide behavior, including their interactions with other molecules. rsc.orggithub.com These models can predict peptide-protein interaction sites, binding affinities, and even the functional consequences of these interactions. rsc.orgnih.gov

Sequence-based models use the amino acid sequence as input to predict interaction propensities, often incorporating information about evolutionary conservation and physicochemical properties. rsc.org Structure-based methods, on the other hand, leverage the three-dimensional structure of the peptide and its potential binding partner to make more detailed predictions. Tools like PepSite and InterPep are examples of servers that predict peptide binding sites on protein surfaces. nih.gov These predictive models are valuable for generating hypotheses and guiding experimental studies on peptide function and mechanism of action.

Biochemical and Biophysical Interactions of H Ala Ala Gly Oh

Enzymatic Interactions and Mechanistic Studies (in vitro)

In vitro studies utilizing H-Ala-Ala-Gly-OH and structurally similar peptides have been instrumental in elucidating the mechanisms of peptide metabolism and the specificity of various peptidases.

Peptides are key players in numerous biological processes and their turnover is tightly regulated by peptidases. Small peptides like this compound are recognized as substrates by various classes of these enzymes. For instance, dipeptidyl peptidases (DPPs) are a group of proteases that cleave N-terminal dipeptides from their substrates. The structure of this compound, with an N-terminal H-Ala-Ala- sequence, makes it a potential substrate for certain DPPs. Studies on related peptides, such as Trialanine (H-Ala-Ala-Ala-OH), have shown they are substrates for dipeptidyl peptidase II (DPP II) glpbio.com. Similarly, chromogenic substrates like H-Ala-Ala-pNA are utilized to assay the activity of enzymes like dipeptidyl peptidase V . These findings suggest that this compound is likely metabolized by similar peptidases that recognize short alanine-containing sequences at the N-terminus. The enzymatic hydrolysis of the peptide bond would release a dipeptide (H-Ala-Ala-OH) and glycine (B1666218).

The kinetic parameters of enzyme-catalyzed reactions, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of substrate binding affinity and turnover rate. While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of such characterization can be illustrated with related substrates. For example, the 20S proteasome exhibits peptidase activity and its hydrolysis of the fluorogenic peptide Abz-Gly-Pro-Ala-Leu-Ala-Nba has been characterized with a kcat/Km value of 13,000 M-1s-1 nih.gov. The hydrolysis of different dipeptide derivatives by human dipeptidyl peptidase II has also been kinetically investigated, showing varying affinities and turnover rates depending on the amino acid sequence nih.gov. The kinetic characterization of this compound hydrolysis by a specific peptidase would involve monitoring the rate of product formation (e.g., glycine or H-Ala-Ala-OH) at various substrate concentrations to determine these key parameters.

Table 1: Representative Kinetic Parameters of Peptidase Activity with Various Substrates

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
20S ProteasomeAbz-Gly-Pro-Ala-Leu-Ala-Nba--13,000 nih.gov
Dipeptidyl Peptidase IILys-Ala-pNA0.17-- nih.gov
Dipeptidyl Peptidase IIAla-Pro-pNA0.65-- nih.gov

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. Peptides with defined sequences, such as this compound, are crucial tools for probing these specificities. For example, dipeptidyl peptidase IV (DPP-IV) exhibits a strong preference for substrates containing a proline or alanine (B10760859) residue at the penultimate (P1) position from the N-terminus nih.gov. Therefore, this compound, with alanine at the P1 position, would be a suitable substrate to investigate the activity and specificity of DPP-IV and related enzymes. By systematically altering the amino acid sequence of such peptides (e.g., substituting alanine with other residues) and measuring the corresponding changes in hydrolysis rates, researchers can map the recognition patterns of the enzyme's active site nih.govnih.gov. This approach provides insights into the structural determinants of substrate binding and catalysis.

Kinetic Characterization of this compound Hydrolysis by Specific Peptidases

Peptide-Protein Interaction Mechanisms (in vitro)

Beyond enzymatic cleavage, the binding of peptides to proteins is a central event in many signaling and regulatory pathways. In vitro models are essential for dissecting the molecular details of these interactions.

The hydroxylated form of the tripeptide, H-Ala-Ala-Gly(OH), has been utilized as a model substrate to study the active site of Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) bioscientifica.comnih.govuniprot.org. PAL is the second of two enzymes involved in the C-terminal amidation of many neuropeptides and hormones, a modification crucial for their biological activity bioscientifica.comnih.gov. The enzyme catalyzes the cleavage of the C-terminal α-hydroxyglycine to produce an amidated peptide and glyoxylate (B1226380) uniprot.org. By modeling the docking of Ala-Ala-Gly(OH) into the active site of PAL, researchers can identify key amino acid residues within the enzyme that are responsible for substrate binding and catalysis bioscientifica.com. These studies have revealed the importance of specific residues in coordinating the substrate and facilitating the chemical reaction, providing a detailed picture of the enzyme-substrate interaction at the molecular level.

Understanding how peptides bind to their receptors is a major goal in pharmacology and biochemistry. Synthetic receptor mimics, such as cucurbit[n]urils and molecular tweezers, provide simplified systems to study the principles of molecular recognition in an aqueous environment. While direct studies on the binding of this compound to such mimics are not widely reported, research on similar small peptides offers valuable insights. For instance, cucurbit[n]urils have been shown to bind to various amino acids and peptides, with binding affinities influenced by factors such as the hydrophobicity of the amino acid side chains and the presence of charged groups nih.govmdpi.com. Molecular tweezers have also been designed to selectively bind to specific amino acids and peptide sequences mdpi.com. The binding affinity is typically quantified by the association constant (Ka) or the dissociation constant (Kd). Studies with these systems demonstrate how non-covalent interactions, including hydrophobic effects, electrostatic interactions, and hydrogen bonding, contribute to the stability and selectivity of peptide-receptor complexes.

Table 2: Representative Binding Affinities of Peptides with Receptor Mimics

Receptor MimicPeptide LigandBinding Affinity (Ka, M⁻¹)Reference
Cucurbit vulcanchem.comuril·MVH-Trp-Gly-Gly-OH1.3 x 10⁵ nih.gov
Molecular Tweezer (MPnT)Ac-Lys-OMeNot Reported mdpi.com
Vancomycin MimicAc-Lys(Ac)-D-Ala-D-Ala~10³ rsc.org

This compound as a Tool for Investigating Protein Binding Sites

The tripeptide this compound serves as a valuable molecular tool for probing the specificity and kinetics of protein binding sites, particularly those of enzymes involved in peptide metabolism. Its simple, defined structure allows researchers to investigate the fundamental interactions between a peptide and a protein's active site.

One direct application of this compound is as a substrate for peptidases. In a study on tripeptidase (PepT) from Lactococcus lactis, an enzyme crucial for casein degradation in dairy fermentation, Ala-Ala-Gly (AAG) was one of the tripeptide substrates used to determine the kinetic parameters of the enzyme and its mutants. tandfonline.com The catalytic efficiency (kcat) of the enzyme towards different tripeptides provides insight into the substrate specificity of its binding pocket. For instance, a mutant version of the enzyme, L9PM2, exhibited an enhanced kcat for AAG compared to the wild type, indicating that the specific amino acid substitutions in the mutant enzyme created a more favorable binding and catalytic environment for this particular tripeptide. tandfonline.com

Table 1: Relative Catalytic Efficiency (kcat) of Lactococcus lactis Tripeptidase (PepT) and its Mutants for Various Tripeptide Substrates

Enzyme Substrate: GGF (Gly-Gly-Phe) Substrate: GAY (Gly-Ala-Tyr) Substrate: AAG (Ala-Ala-Gly)
L9W (Wild Type) 1.0 0.8 0.5
L9PM1 (Mutant) 1.0 0.8 0.5
L9PM2 (Mutant) 1.0 0.8 0.75
L9PM3 (Mutant) 1.0 <0.1 0.5
L9PM4 (Mutant) 1.0 0.8 <0.1

Data adapted from Mori, S., et al. (2002). The kcat values are shown as a ratio to that for GGF. tandfonline.com

Furthermore, the sequence Ala-Ala-Gly can be a critical component of a larger peptide that interacts with a protein binding site. In a study investigating the antigenic sites of rodent cytochrome c, the pentapeptide Gln-Ala-Ala-Gly-Phe was identified as the minimal sequence required to bind to antibodies raised against the intact protein. nih.gov This finding underscores the importance of the Ala-Ala-Gly motif within a larger peptide for recognition by a protein binding site, in this case, the antigen-binding site of an antibody. The conformational flexibility of such peptides can allow them to adapt to the binding site, an interaction that can be driven by the association energy between the peptide and the protein. nih.gov

The utility of small peptides like this compound as probes extends to computational studies. Conformational analyses of such peptides can provide insights into the preferred structures that may be recognized by protein receptors. nih.gov These studies, combined with experimental binding assays, help to delineate the structural requirements for effective protein-peptide interactions.

Role in Fundamental Biochemical Pathways

Glycine, a constituent amino acid of this compound, is a non-essential amino acid that plays a central role in numerous metabolic pathways. Although the body can synthesize it, glycine is considered conditionally essential as endogenous synthesis may not always meet metabolic demands. scirp.org It serves as a fundamental building block for a wide array of biomolecules essential for life.

The biosynthesis of glycine primarily occurs from serine, a transformation catalyzed by the enzyme serine hydroxymethyltransferase. researchgate.net This reaction is reversible, allowing glycine to be converted back to serine. researchgate.net Glycine can also be produced from choline (B1196258) and threonine. tandfonline.com

Glycine degradation in animals proceeds through three main pathways:

The Glycine Cleavage System (GCS): This is the major pathway for glycine catabolism, breaking it down into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. researchgate.net

Conversion to Serine: The reversible reaction catalyzed by serine hydroxymethyltransferase allows for the conversion of glycine back to serine, which can then be metabolized to pyruvate. researchgate.netlookchem.com

Conversion to Glyoxylate: D-amino acid oxidase can convert glycine to glyoxylate, which is then oxidized to oxalate. researchgate.netlookchem.com

Beyond its own metabolism, glycine is a crucial precursor for the synthesis of several key biological molecules:

Proteins: Glycine is one of the 20 proteinogenic amino acids incorporated into proteins. scirp.org It is particularly abundant in collagen, making up about 35% of this structural protein, where its small size is critical for the formation of the collagen triple helix. lookchem.com

Glutathione: Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of glutathione, a major endogenous antioxidant that protects cells from oxidative damage. scirp.org

Purines: The central C2N subunit of all purine (B94841) rings (adenine and guanine), the building blocks of DNA and RNA, is derived from glycine. lookchem.com

Heme: Glycine and succinyl-CoA are the starting materials for the synthesis of porphyrins, the most notable of which is heme, the prosthetic group in hemoglobin and cytochromes. lookchem.com

Creatine: This important molecule in energy metabolism in muscle and brain tissue is synthesized from glycine, arginine, and methionine.

Table 2: Key Metabolic Pathways Involving Glycine

Pathway Role of Glycine Key Enzymes/Processes Resulting Product(s)
Biosynthesis Product Serine hydroxymethyltransferase Glycine
Degradation Substrate Glycine cleavage system CO2, NH4+, One-carbon unit
Protein Synthesis Building Block Ribosomal translation Polypeptides (e.g., Collagen)
Glutathione Synthesis Precursor Glutathione synthetase Glutathione
Purine Synthesis Precursor Multi-enzyme pathway Purine nucleotides (ATP, GTP)
Heme Synthesis Precursor ALA synthase Heme
Creatine Synthesis Precursor Multi-enzyme pathway Creatine

This table summarizes the central roles of glycine in major metabolic pathways.

The tripeptide this compound, like other small peptides, is subject to metabolic processes involving both synthesis and degradation. Peptides are typically formed through the translation of mRNA by ribosomes. However, shorter peptides can also be products of protein digestion or synthesized by specific enzymes.

The metabolism of ingested or endogenously produced peptides is primarily carried out by a diverse group of enzymes known as peptidases or proteases. These enzymes cleave the peptide bonds, breaking down the peptides into smaller peptides or free amino acids. For instance, aminopeptidases are enzymes that sequentially remove amino acids from the N-terminus of a peptide. tandfonline.com A purified aminopeptidase (B13392206) from the scallop Patinopecten yessoensis was shown to hydrolyze tripeptides like Ala-Gly-Gly. tandfonline.com Similarly, tripeptidases, such as the one from Lactococcus lactis, specifically hydrolyze tripeptides. tandfonline.com The resulting amino acids (alanine and glycine in the case of this compound) can then be reutilized for new protein synthesis or enter their respective catabolic pathways.

The sequence of a peptide is critical for its recognition and hydrolysis by peptidases. The substrate specificity of these enzymes means that the rate of hydrolysis of this compound would depend on the specific peptidases present in a given biological environment. For example, the aforementioned scallop aminopeptidase showed a preference for substrates with alanine at the N-terminus. tandfonline.com

The synthesis of specific tripeptides can also be achieved enzymatically, outside of ribosomal protein synthesis. For instance, enzymes like α-amino acid ester acyltransferase have been used for the biocatalysis of dipeptides such as Ala-Gln. researchgate.net While direct enzymatic synthesis of this compound is not extensively documented in the search results, the principles of peptide metabolism suggest that it can be both a substrate for peptidases and a product of larger protein breakdown. The study of how such simple tripeptides are processed provides fundamental insights into the complex network of peptide metabolism that is crucial for cellular function and nutrition.

Table 3: Examples of Enzymes in Peptide Metabolism

Enzyme Class Example Enzyme Source Typical Substrate(s)
Tripeptidase PepT Lactococcus lactis Tripeptides (e.g., Ala-Ala-Gly) tandfonline.com
Aminopeptidase Alanine-specific aminopeptidase Patinopecten yessoensis Peptides with N-terminal Ala (e.g., Ala-Gly-Gly) tandfonline.com
Acyltransferase α-amino acid ester acyltransferase Empedobacter brevis Amino acid esters and amino acids (for dipeptide synthesis) researchgate.net
Dipeptidyl Peptidase Dipeptidyl peptidase IV (DP4) Human Polypeptides with N-terminal X-Pro or X-Ala plos.org

This table provides examples of enzymes that act on or synthesize small peptides, illustrating the context for this compound metabolism.

Self Assembly Mechanisms and Supramolecular Structures of H Ala Ala Gly Oh

Principles of Small Peptide Self-Assembly

The self-assembly of small peptides is a spontaneous process driven by the tendency of molecules to organize into thermodynamically stable, ordered structures through a series of non-covalent interactions. frontiersin.orgrsc.orgfrontiersin.org This phenomenon is a cornerstone of bottom-up nanofabrication, offering a versatile method for creating complex and functional materials. frontiersin.org Peptides, as building blocks, are particularly advantageous due to their inherent biocompatibility, chemical diversity, and structural predictability. rsc.org

The process is governed by a delicate balance of attractive and repulsive forces between individual peptide molecules. Key features of the peptide sequence, such as hydrophobicity, charge, and the capacity for hydrogen bonding, dictate the final morphology of the assembled nanostructures. rsc.org These structures can range from simple geometries like spheres and micelles to more complex forms such as fibers, ribbons, and nanotubes. rsc.org The self-assembly is often hierarchical; initial small aggregates further organize into larger, more complex superstructures. frontiersin.orgacs.org This hierarchical nature means that subtle differences in the peptide building blocks can be amplified, leading to significant variations in the final mesoscopic aggregates. pnas.org

Influence of Sequence Isomerism on Self-Assembly Morphologies

The sequence of amino acids is a critical determinant of a peptide's self-assembly behavior. Even subtle changes, such as rearranging the order of amino acids (sequence isomerism), can lead to dramatic differences in the resulting supramolecular morphologies. frontiersin.org This principle is particularly evident when comparing isomeric peptides, where the chemical composition is identical, but the arrangement of residues differs.

Another study comparing Naphthalene-capped Gly-Ala and Ala-Gly found that a pH drop-induced gelation in Nap-Gly-Ala, while its isomer, Nap-Ala-Gly, underwent crystallization. frontiersin.orgnih.gov This highlights that the specific positioning of amino acids influences the delicate balance of intermolecular forces, thereby dictating the macroscopic outcome.

Table 1: Comparison of Self-Assembled Morphologies for Isomeric Peptides
Peptide SequenceObserved MorphologyReference
Nap-Gly-Ala-OHHydrogel (Fibers) frontiersin.org
Nap-Ala-Gly-OHCrystals frontiersin.org
Azo-Ala-Gly-Gly-OHNanotwists
Azo-Gly-Ala-Gly-OHNanoribbons
Azo-Gly-Gly-Ala-OHNanofibers

Table 1 illustrates how changing the sequence of alanine (B10760859) and glycine (B1666218) in modified peptides leads to different self-assembled structures. Data for Azo-peptides is derived from studies on n-butylazobenzene modified tripeptides.

For H-Ala-Ala-Gly-OH, its isomeric forms would be H-Ala-Gly-Ala-OH and H-Gly-Ala-Ala-OH. Based on the principles of sequence isomerism, it is expected that these three tripeptides would exhibit distinct self-assembly behaviors and form different nanostructures due to variations in steric hindrance and hydrogen-bonding capabilities presented by the terminal and internal residues.

Driving Forces in this compound Self-Assembly

The self-assembly of this compound is orchestrated by a combination of non-covalent interactions. The final supramolecular architecture is the result of a fine energetic balance between these forces. For simple aliphatic peptides, the primary driving forces are hydrogen bonding and hydrophobic interactions. rsc.orgnih.gov

Hydrogen Bonding is fundamental to the formation of stable, ordered peptide structures. The peptide backbone contains multiple hydrogen bond donor (N-H) and acceptor (C=O) groups, which can form intermolecular hydrogen bonds. rsc.orgbeilstein-journals.org These interactions are highly directional and are responsible for the formation of secondary structures, most notably β-sheets, which are a common motif in self-assembled peptide nanofibers. rsc.orgweizmann.ac.il In a β-sheet, peptide chains align either in a parallel or anti-parallel fashion, creating a stable, extended network of hydrogen bonds that acts as the spine of the resulting nanostructure. The capacity for hydrogen bonding can be a critical factor in determining whether a peptide will assemble into well-defined fibrils or form amorphous aggregates. nih.govresearchgate.net

Hydrophobic Interactions are a major driving force for the aggregation of peptides in aqueous environments. rsc.orgnih.gov The aliphatic side chains of the two alanine residues (–CH₃) in this compound are nonpolar and tend to minimize their contact with water molecules. This entropic effect drives the peptide monomers to cluster together, burying the hydrophobic side chains within the core of the assembly while exposing the more polar backbone and terminal groups to the solvent. pnas.org Studies on various aliphatic peptides confirm that hydrophobic interactions are a key determinant for self-assembly, even in the absence of aromatic residues for π-π stacking. nih.govresearchgate.net The interplay between the directional, enthalpically-driven hydrogen bonds and the non-directional, entropically-driven hydrophobic forces ultimately defines the morphology and stability of the resulting nanostructures.

The environment in which self-assembly occurs plays a crucial role in modulating the process. Both the properties of the solvent and the pH of the solution can significantly alter the balance of intermolecular forces.

Solvent Properties: The choice of solvent can dramatically influence self-assembly. In aqueous solutions, hydrophobic interactions are a primary driver of assembly. pnas.org The presence of organic co-solvents can alter this dynamic. For example, ethanol (B145695) can strengthen the hydrogen-bond network of water, which can enhance hydrophobic interactions between peptides. acs.orgnih.gov In contrast, solvents with low hydrogen-bonding capacity may weaken the interactions that stabilize β-sheets, potentially leading to different or less-ordered structures. researchgate.net The polarity and dielectric constant of the solvent are key factors that can modulate both hydrophobic and electrostatic interactions. researchgate.net

pH: The pH of the solution directly affects the ionization state of the peptide's terminal groups: the N-terminal amine (-NH₂) and the C-terminal carboxylic acid (-COOH). At neutral pH, this compound exists as a zwitterion, with a protonated N-terminus (-NH₃⁺) and a deprotonated C-terminus (-COO⁻). Changes in pH alter this charge balance.

At low pH (acidic conditions): The carboxylic acid group becomes protonated (-COOH), resulting in a net positive charge on the peptide.

At high pH (basic conditions): The amino group becomes deprotonated (-NH₂), resulting in a net negative charge.

These changes in net charge significantly impact electrostatic interactions. Strong electrostatic repulsion between like-charged molecules at very low or high pH can inhibit aggregation. rsc.orgjnsam.com Conversely, moving the pH toward the peptide's isoelectric point (pI), where the net charge is zero, reduces electrostatic repulsion and can trigger or enhance self-assembly. rsc.org Therefore, pH can be used as a stimulus to control the initiation, morphology, and stability of peptide nanostructures. researchgate.netacs.org

Role of Hydrogen Bonding and Hydrophobic Interactions

Formation of Hierarchical Peptide Nanostructures

Peptide self-assembly is often a hierarchical process where simple, initial structures serve as building blocks for more complex architectures. frontiersin.orgacs.org For a tripeptide like this compound, individual molecules (monomers) would first associate to form primary nanostructures, such as thin fibrils or ribbons. This initial step is driven by the formation of intermolecular β-sheets stabilized by hydrogen bonds and hydrophobic packing. frontiersin.org

These primary structures can then undergo a secondary level of assembly. For example, multiple nanofibrils can bundle or twist together to form thicker fibers, or flat ribbons can stack upon one another to create multi-laminar nanobelts. frontiersin.org This higher-order assembly is driven by weaker, longer-range interactions between the primary nanostructures. The final morphology—be it a network of entangled fibers forming a hydrogel, or aligned bundles of nanotubes—is a direct consequence of this multi-step, hierarchical organization. rsc.orgacs.org Studies on various tripeptides have demonstrated the formation of hierarchical structures like core-shell nanospheres and the transformation from nanospheres to nanofibers through cooperative assembly. rsc.orgacs.org

Table 2: Hierarchy in Peptide Self-Assembly
Hierarchical LevelDescriptionPrimary Driving Forces
Primary AssemblyMonomers associate into initial nanostructures (e.g., filaments, thin ribbons).Hydrogen Bonding (β-sheet formation), strong hydrophobic interactions.
Secondary AssemblyPrimary structures associate into larger superstructures (e.g., thick fibers, bundles, twisted ribbons).Weaker hydrophobic forces, electrostatic interactions, van der Waals forces.
Tertiary AssemblySuperstructures entangle to form a macroscopic network (e.g., hydrogel).Physical entanglement, solvent-mediated interactions.

This hierarchical pathway provides a mechanism for creating materials with complex, well-defined architectures from simple molecular precursors.

H Ala Ala Gly Oh As a Research Tool and Model System

Investigation of Fundamental Principles of Peptide Bonding and Molecular Interactions

H-Ala-Ala-Gly-OH provides an exemplary framework for studying the core characteristics of peptide bonds and the subtle interplay of molecular interactions. The structure consists of two peptide bonds (–CO–NH–), which are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of the next. vaia.com These bonds have a rigid, planar character that reduces the conformational freedom of the polypeptide backbone. mpg.de

The specific sequence of this compound allows researchers to dissect the contributions of individual amino acid side chains. The two alanine (B10760859) residues contribute hydrophobic character through their methyl (–CH₃) groups, while the glycine (B1666218) residue, with only a hydrogen atom as its side chain, imparts significant conformational flexibility. vulcanchem.com This combination is useful for studying how hydrophobic interactions and backbone flexibility influence local peptide conformation. The peptide backbone contains hydrogen bond donors (N-H) and acceptors (C=O) that can interact with water molecules or form intramolecular hydrogen bonds, which are critical for the formation of stable secondary structures in larger proteins. mpg.de The simplicity of Ala-Gly based peptides makes them ideal models for exploring the basics of peptide and protein chemistry. ontosight.ai

Understanding Protein Folding and Stability using this compound Models

The process by which a polypeptide chain folds into its functional three-dimensional structure is a central question in biochemistry. Simple peptides like this compound are used as model systems to probe the energetic forces driving this process. Proteins in their native state are only marginally stable, with the free energy of folding (ΔG) typically being in the range of -5 to -15 kcal/mol. libretexts.org This delicate balance is the sum of large, opposing forces, primarily the conformational entropy that favors the unfolded state and the hydrophobic effect and hydrogen bonding that favor the folded state. libretexts.org

Studies on model peptides, often involving substitutions, provide quantitative data on these contributions. For instance, research on more complex proteins where glycine is substituted with alanine reveals significant impacts on stability and folding kinetics. In the Fyn SH3 domain, substituting a conserved glycine with alanine resulted in considerable destabilization, yet surprisingly, a dramatic acceleration of the folding rate. pnas.org Similarly, in a collagen model peptide, a Gly → Ala substitution in the nucleation domain was shown to decrease the folding rate and shift the monomer-trimer equilibrium toward the monomeric state, indicating a loss of stability. acs.org The replacement of glycine, which is conformationally flexible, with the more constrained, helix-favoring alanine residue can lead to unfolding or altered conformations. nih.gov

Table 1: Thermodynamic and Kinetic Effects of Glycine to Alanine Mutations in Model Systems
Protein/Peptide SystemMutationEffect on Stability (ΔGf→u or Tm)Effect on Folding Rate (kf)Reference
Fyn SH3 DomainG48ADestabilized (ΔΔGf→u = +2.2 kcal·mol–1)~5x faster than Wild-Type pnas.org
Collagen Model Peptide (T1-892)G10A (Propagation Domain)Decreased Tm from 26 °C to 17 °CFolding terminated at mutation site acs.org
Collagen Model Peptide (T1-892)G25A (Nucleation Domain)Decreased Tm from 26 °C to 12 °CDramatically decreased folding rate acs.org

Mimicry of Natural Peptides and Proteins for Mechanistic Insights

Synthetic peptides are widely used to mimic specific domains or motifs of larger proteins, allowing for the study of their function in isolation. chemimpex.comnih.gov this compound can serve as a mimic for flexible loop or turn regions of proteins, which are often involved in protein-protein interactions and enzyme recognition. The glycine residue provides the necessary flexibility to adopt conformations that might be present at the surface of a protein. vulcanchem.comwikipedia.org

By studying how a simple tripeptide like this compound interacts with other molecules, researchers can gain mechanistic insights into the binding events of the full-length protein it is designed to mimic. This approach is part of a broader field known as peptidomimetics, where modified peptides are designed to replicate the structure and function of natural peptides or protein secondary structures like α-helices and β-sheets. nih.gov These mimics are crucial tools for exploring protein binding mechanisms and can form the basis for developing novel therapeutics. nih.gov

Development of Advanced Enzyme Assays and Probes

Short, well-defined peptides are essential tools for developing enzyme assays, particularly for proteases. lookchem.com this compound can function as a potential substrate for various peptidases. The cleavage of its peptide bonds can be monitored to quantify enzyme activity and specificity. This is fundamental for characterizing newly discovered enzymes and for screening potential enzyme inhibitors in drug development. lookchem.com

Recent advancements have led to the development of sophisticated, label-free enzyme assays where peptides play a central role. In one such approach, a supramolecular host molecule is used that binds the peptide substrate and its cleavage products with different affinities. rsc.org This differential binding displaces a fluorescent reporter dye, causing a change in signal that allows for continuous, real-time monitoring of the enzymatic reaction. While specific systems often use peptides with aromatic or charged residues for stronger binding, the principle can be adapted for substrates like this compound to study enzymes that recognize small, neutral residues. rsc.org Other methods include colorimetric assays where peptide-nanoparticle interactions are altered by enzymatic cleavage. acs.org

Application in Peptide Engineering and Rational Design

Peptide engineering and rational design aim to create peptides with novel or enhanced properties. researchgate.net This field utilizes a deep understanding of structure-activity relationships (SAR) to guide the design process. nih.govmdpi.com A cornerstone technique in this area is "Alanine Scanning". This method involves systematically replacing each amino acid in a peptide sequence with alanine and measuring the effect on its activity or binding affinity. nih.gov Alanine is chosen because its small, inert methyl side chain removes the specific interactions of the original residue without introducing major steric or electronic perturbations, thus revealing the importance of the original side chain to the peptide's function. nih.gov

This compound itself can be considered a fragment derived from a larger bioactive peptide, potentially identified through truncation studies, or it could serve as a simple scaffold for further modification. For example, by adding functional groups or replacing the L-alanines with D-alanines, its stability against enzymatic degradation can be enhanced, a common strategy in peptide drug design. mdpi.com

Table 2: Principle of Alanine Scanning using a Hypothetical Bioactive Pentapeptide
PositionOriginal PeptideAlanine MutantAssumed Role of Original Residue
1Arg-Gln-Trp-Ile-LeuAla-Gln-Trp-Ile-LeuTest importance of positive charge/H-bonding
2Arg-Gln-Trp-Ile-LeuArg-Ala-Trp-Ile-LeuTest importance of polar H-bonding
3Arg-Gln-Trp-Ile-LeuArg-Gln-Ala-Ile-LeuTest importance of aromatic/hydrophobic interaction
4Arg-Gln-Trp-Ile-LeuArg-Gln-Trp-Ala-LeuTest importance of large hydrophobic group
5Arg-Gln-Trp-Ile-LeuArg-Gln-Trp-Ile-AlaTest importance of large hydrophobic group

Elucidation of Conformational Changes in Amino Acid Point Mutations

Point mutations, the change of a single amino acid, can have profound effects on protein structure and function. The substitution of glycine with alanine is a common mutation studied to understand these effects due to their small size but different backbone flexibility. Molecular dynamics simulations of a peptide containing an Ala₁₀ stretch showed that a Gly→Ala mutation immediately following the stretch resulted in an increase in the length of the helical segment. scirp.org This is because alanine has a higher intrinsic propensity to form α-helices compared to the highly flexible glycine. scirp.org

Experimental studies on protein domains and model peptides provide direct evidence of these conformational consequences. In a collagen model peptide, a Gly→Ala substitution caused a "progressive disruption" of the triple-helix and terminated its folding. acs.org In other proteins, such mutations can lead to significant destabilization of the native structure. pnas.orgmdpi.com Interestingly, the structural perturbations are not always localized to the mutation site. Studies have shown that even a distant point mutation can induce conformational changes in flexible loop regions, which are often rich in glycine residues. pnas.org This highlights that proteins have a network of coupled motions, and simple models help in understanding how local changes can have long-range effects on protein conformation.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.